Ortho-Fluoro vs. Para-Fluoro Phenylpiperazine: 3-Fold Potency Reduction Demonstrated in P2X₇ Antagonist Series
In a series of KN-62-derived phenylpiperazine P2X₇ receptor antagonists, replacing para-fluorine with ortho-fluorine on the phenyl ring attached to the piperazine reduced antagonist potency by approximately 3-fold [1]. The para-fluoro compound (compound 63) was the most potent, while the ortho-fluoro analog showed significantly diminished activity.
| Evidence Dimension | Receptor antagonistic potency (P2X₇) |
|---|---|
| Target Compound Data | Ortho-fluoro analog: ~3-fold lower potency than para-fluoro reference |
| Comparator Or Baseline | Para-fluoro analog (compound 63): most potent compound in the series |
| Quantified Difference | Approximately 3-fold reduction in potency |
| Conditions | HEK293 cells expressing human P2X₇ receptor; ATP-dependent Ca²⁺ influx and ethidium bromide uptake assays |
Why This Matters
This class-level SAR indicates that the ortho-fluorophenylpiperazine motif in the target compound may exhibit reduced potency at certain purinergic and monoaminergic receptors relative to its para-fluoro isomer, influencing target selectivity and require careful pharmacological profiling in receptor panels.
- [1] Baraldi, P.G.; del Carmen Nuñez, M.; Morelli, A.; Falzoni, S.; Di Virgilio, F.; Romagnoli, R. Synthesis and Biological Evaluation of Novel KN-62 Derivatives as P2X₇ Receptor Antagonists. J. Med. Chem. 2003, 46 (17), 3568–3571. PubMed ID: 12672232. View Source
